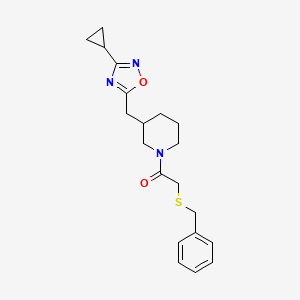

2-(Benzylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

This compound features a benzylthio group (-S-CH₂C₆H₅) attached to an ethanone backbone, linked to a piperidine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric replacement of ester or amide groups in drug design . While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest relevance to G-protein-coupled receptors (GPCRs) or ion channel modulation .

Properties

IUPAC Name |

2-benzylsulfanyl-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c24-19(14-26-13-15-5-2-1-3-6-15)23-10-4-7-16(12-23)11-18-21-20(22-25-18)17-8-9-17/h1-3,5-6,16-17H,4,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWDEEFJLDFLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Benzylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a benzylthio group and a piperidine moiety linked to a cyclopropyl-substituted oxadiazole, which may contribute to its biological properties.

Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer properties. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, derivatives of oxadiazoles have been shown to inhibit key signaling pathways such as EGFR and Src kinase activities, which are critical in cancer cell growth and metastasis .

Anticancer Activity

In vitro studies have demonstrated that similar compounds exhibit potent cytotoxic effects against several cancer cell lines. For example, a related oxadiazole derivative was shown to have an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard chemotherapeutic agents like staurosporine . While specific data for This compound is limited, the structural similarities suggest potential anticancer activity.

Enzyme Inhibition

The compound's benzylthio group may enhance its ability to act as a substrate or inhibitor for various enzymes. In related studies, compounds with similar thioether functionalities have demonstrated significant inhibitory effects on alkaline phosphatase (ALP), with IC50 values below 0.5 µM . This suggests that This compound could similarly inhibit ALP or other enzymes critical for tumor progression.

Case Study 1: Anticancer Screening

A study conducted on oxadiazole derivatives highlighted their cytotoxicity across multiple cancer cell lines including MCF7 and SW1116. The most potent compound showed an IC50 value significantly lower than traditional chemotherapeutics. Although This compound has not been explicitly tested in this context, its design suggests it could exhibit similar or enhanced activity .

Case Study 2: Enzyme Interaction

A related compound was evaluated for its interaction with ALP and demonstrated remarkable binding affinity with a binding energy of -7.90 kcal/mol. This level of interaction indicates potential therapeutic applications in conditions where ALP is implicated .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Molecular Properties

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Oxadiazole Substitutions : The 3-cyclopropyl group (target) contrasts with PSN375963’s 4-butylcyclohexyl, suggesting divergent steric effects on target binding .

- GPCR/Ion Channel Relevance: AM251 and PSN632408 () are cannabinoid receptor antagonists, implying that oxadiazole-piperidine scaffolds (as in the target) may interact with similar targets .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(benzylthio)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone, and how are intermediates characterized?

Methodological Answer: Synthesis optimization requires careful selection of solvent systems and reaction conditions. For example, n-hexane/EtOAC (5:5) has been used to elute intermediates with high purity (78–84% yields) . Key characterization techniques include:

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy resolves ambiguities in stereochemistry or substituent placement. For instance, piperidine ring protons (δ 1.5–3.5 ppm) and oxadiazole methyl groups (δ 2.5–3.0 ppm) can be tracked .

- Mass spectrometry (MS) identifies molecular ions (e.g., [M+H]+ peaks) and fragmentation patterns to confirm the benzylthio and cyclopropyl-oxadiazole moieties .

- HPLC with UV detection ensures purity thresholds (>95%) and monitors degradation during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Core modifications : Replace the benzylthio group with alternative thioethers (e.g., phenylthio) or modify the oxadiazole cyclopropyl group to assess impacts on target binding .

- In vitro assays : Use FLAP (5-lipoxygenase-activating protein) binding assays (IC50 < 10 nM) and human whole blood LTB4 inhibition (IC50 < 100 nM) to quantify potency .

- Molecular docking : Align with crystal structures of FLAP or related enzymes to predict binding modes of the oxadiazole-piperidine scaffold .

Q. What strategies improve the pharmacokinetic (PK) profile and metabolic stability of this compound?

Methodological Answer:

- Cross-species DMPK studies : Assess clearance rates in rodents and primates to predict human PK (e.g., low clearance via CYP3A4 profiling) .

- CYP inhibition screening : Test cytochrome P450 interactions (e.g., CYP3A4) to minimize drug-drug interaction risks .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) on the benzylthio moiety to enhance solubility without compromising activity .

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Purity verification : Re-analyze batches via HPLC to rule out impurities (e.g., degradation products affecting IC50 values) .

- Degradation controls : Stabilize samples with continuous cooling during assays, as organic degradation (e.g., in wastewater matrices) can alter activity .

- Species-specific factors : Compare metabolic pathways (e.g., murine vs. human CYP450 isoforms) to explain divergent PK/PD outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.